molecular formula C18H23BrN2O2 B4388844 N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4388844
M. Wt: 379.3 g/mol
InChI Key: HTFSKSVCBMUHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as BML-210, belongs to the class of pyrrolidinecarboxamide derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in the progression of various diseases. N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression and is implicated in cancer progression. In addition, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to inflammatory stimuli. It also reduces the expression of genes that are involved in cancer progression and induces apoptosis in cancer cells. Moreover, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. It has also been shown to have low toxicity and high selectivity for its target enzymes and receptors, making it a promising candidate for drug development. However, one limitation of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of novel formulations of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide that improve its solubility and bioavailability. Another direction is the investigation of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs or therapies for enhanced therapeutic efficacy. Moreover, the potential of N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide as a diagnostic tool for certain diseases, such as cancer, is an area that warrants further investigation. Overall, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has shown great promise as a therapeutic agent in various fields of medicine, and further research is needed to fully explore its potential.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide due to its anti-inflammatory properties. Moreover, N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been studied for its neuroprotective effects in Alzheimer's disease and stroke.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O2/c1-12-9-14(19)7-8-16(12)20-18(23)13-10-17(22)21(11-13)15-5-3-2-4-6-15/h7-9,13,15H,2-6,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFSKSVCBMUHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)N(C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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